Sakacin G immunity protein

bacteriocin immunity sequence alignment self-protection

Sakacin G immunity protein (SkgI) is a 52‑54 residue membrane‑associated self‑immunity factor encoded by the skgI gene, located within the sakacin G biosynthetic cluster of Lactobacillus sakei 2512. It belongs to the class IIa bacteriocin immunity protein family and protects the producer strain against its cognate bacteriocin, sakacin G – a 37‑amino‑acid, double‑disulfide‑bonded antilisterial peptide that occupies an intermediate position between pediocin‑like and mesentericin‑like bacteriocins.

Molecular Formula
Molecular Weight
Cat. No. B1575928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSakacin G immunity protein
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sakacin G Immunity Protein (SkgI) – A Class IIa Bacteriocin Self-Protection Factor with Defined Sequence Divergence and Genomic Architecture


Sakacin G immunity protein (SkgI) is a 52‑54 residue membrane‑associated self‑immunity factor encoded by the skgI gene, located within the sakacin G biosynthetic cluster of Lactobacillus sakei 2512 . It belongs to the class IIa bacteriocin immunity protein family and protects the producer strain against its cognate bacteriocin, sakacin G – a 37‑amino‑acid, double‑disulfide‑bonded antilisterial peptide that occupies an intermediate position between pediocin‑like and mesentericin‑like bacteriocins . Unlike the more widely studied immunity proteins LccI (leucocin A) and MesI (mesentericin Y105), SkgI shares only 47 % and 46 % sequence identity, respectively, and is embedded in an unusual gene cluster architecture .

Why Generic Substitution of Class IIa Immunity Proteins Fails: Sequence Specificity and Operon Divergence in Sakacin G


Class IIa immunity proteins are cognate‑specific; cross‑immunity is observed almost exclusively when bacteriocin and immunity protein belong to the same sequence‑based subgroup . SkgI shares only 47 % and 46 % identity with the well‑characterized immunity proteins LccI and MesI, respectively – a divergence that exceeds 50 % . Furthermore, the skgI gene resides in a non‑canonical operon where the accessory gene is encoded on the opposite DNA strand upstream of the ABC transporter, a configuration not observed in typical pediocin‑ or sakacin‑P systems . These two features together mean that substituting SkgI with LccI, MesI, or other class IIa immunity proteins would fail to recapitulate the native protection mechanism and would produce misleading functional or regulatory readouts.

Quantitative Differentiation Evidence for Sakacin G Immunity Protein (SkgI) Against Closest Comparators LccI and MesI


SkgI Exhibits ≤47 % Sequence Identity to the Closest Immunity Protein Homologs LccI and MesI

Direct sequence comparison shows that the 54-residue SkgI protein shares only 47 % identity with the leucocin A immunity protein LccI and 46 % identity with the mesentericin Y105 immunity protein MesI . This translates to >50 % sequence divergence from each of the nearest characterized immunity determinants, consistent with the observation that class IIa immunity proteins display strong cognate specificity and that cross‑immunity occurs only within sequence‑based subgroups .

bacteriocin immunity sequence alignment self-protection

Unique Gene Cluster Architecture: skgI Is Embedded in a Non‑Canonical Operon with Inverted Accessory Gene Orientation

In the sakacin G locus, the truncated immunity gene skgI is positioned upstream of the ABC transporter gene skgD, while the accessory gene (skgE) is encoded on the opposite DNA strand and located further upstream – an organization not found in the prototypical class IIa operons of pediocin PA‑1, sakacin P, or sakacin A, where the immunity gene is typically separated from the transporter by the bacteriocin structural gene . This unusual architecture implies divergent transcriptional regulation and co‑expression dynamics.

bacteriocin operon genetic organization ABC transporter

Cognate Bacteriocin Sakacin G Displays a Unique Intermediate Phenotype Contextualizing the Immunity Protein's Functional Environment

Sakacin G – the cognate target of SkgI – exhibits a MIC of 50 × 10⁻³ µg ml⁻¹ against Listeria ivanovi BUG 496, which is significantly higher (weaker potency) than double‑disulfide‑bond pediocin‑like bacteriocins (pediocin PA‑1: 4 × 10⁻³ µg ml⁻¹; enterocin A: 10 × 10⁻³ µg ml⁻¹) but comparable to mesentericin‑like bacteriocins (mesentericin Y105: 33 × 10⁻³ µg ml⁻¹; sakacin A and P: 65 × 10⁻³ µg ml⁻¹) . Despite possessing two disulfide bonds, sakacin G loses approximately 10‑fold antilisterial activity upon dithiothreitol reduction, whereas mesentericin Y105 activity is unaffected . This places the SkgI‑sakacin G pair in a unique functional category that differs from both pediocin‑type and mesentericin‑type systems.

antilisterial activity MIC disulfide bond reduction

Class‑Level Evidence Confirms Strong Cognate Specificity of Immunity Proteins, Corroborating the Need for SkgI‑Specific Studies

In a systematic study of pediocin‑like bacteriocins, Fimland et al. demonstrated that cross‑immunity occurs almost exclusively when the bacteriocin and the immunity protein belong to the same sequence‑based subgroup; for instance, the leucocin A immunity gene conferred immunity to enterocin A and pediocin PA‑1 in Enterococcus faecalis, but not in other hosts . Because SkgI falls outside the established subgroups (highest identity 47 % to LccI), it is predicted to display narrow, strain‑dependent specificity. The C‑terminal region of class IIa immunity proteins has been identified as the specificity determinant , and SkgI's C‑terminal divergence further supports its unique selectivity profile.

cross‑immunity heterologous expression subgroup specificity

Sakacin G Immunity Protein – Priority Research and Industrial Application Scenarios


Heterologous Expression for Structure‑Function Studies of Non‑Canonical Class IIa Immunity Proteins

Researchers aiming to dissect the structural determinants of bacteriocin immunity specificity can use SkgI as a divergent model. Its ≤47 % identity to LccI/MesI and predicted narrow cross‑immunity make it ideal for chimeric and mutagenesis studies that compare recognition of the intermediate‑phenotype bacteriocin sakacin G.

Investigating the Impact of Unusual Operon Architecture on Bacteriocin‑Immunity Co‑Regulation

The non‑standard gene order – with an inverted accessory gene and immunity‑transporter adjacency – provides a unique template for synthetic biology and promoter‑reporter studies . SkgI is the only characterized immunity protein embedded in such an operon context, enabling novel insights into transcriptional coordination.

Protective Culture and Biopreservation Research Requiring a Well‑Defined Immunity Determinant

When constructing Lactobacillus sakei protective cultures that produce sakacin G for antilisterial biopreservation, the skgI gene is essential for producer self‑protection . SkgI must be co‑expressed to prevent autotoxicity, and its divergence from other immunity proteins ensures that cross‑protection from endogenous LAB bacteriocins is unlikely to confound efficacy assessments.

Benchmarking Novel Bacteriocin‑Immunity Protein Interactions in Food‑Grade Lactic Acid Bacteria

SkgI serves as a reference protein for comparative interactomics studies. Its low homology to the well‑studied LccI and MesI systems allows researchers to test whether the C‑terminal specificity rule established for pediocin‑like immunity proteins extends to this distinct subgroup, thereby refining general models of bacteriocin–immunity protein recognition.

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